molecular formula C13H27Cl2N3O2 B8178794 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride

1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride

Cat. No.: B8178794
M. Wt: 328.3 g/mol
InChI Key: FJLOXHHNIMZXLS-UHFFFAOYSA-N
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Description

1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O2 and a molecular weight of 328.28 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.

Properties

IUPAC Name

tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11;;/h11,14H,4-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLOXHHNIMZXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Boc Deprotection Reactions

1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride undergoes Boc (tert-butyloxycarbonyl) deprotection under acidic conditions, a critical step for further functionalization.

Reagent Conditions Product Source
Trifluoroacetic acid (TFA)20–25°C in dichloromethane (DCM)4-(3-pyrrolidinyl)piperazine dihydrochloride
Hydrochloric acid (HCl)1–4 M in dioxane or aqueousFree base form (requires neutralization)

Key Findings :

  • TFA-mediated deprotection is efficient and widely used in peptide chemistry, yielding the deprotected piperazine-pyrrolidine scaffold without side reactions .

  • HCl in dioxane provides a milder alternative but requires subsequent neutralization to isolate the free base .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Reagent Conditions Product Source
3-ChloropyridazineK₂CO₃, NMP, 120°C, 16 h1-Boc-4-(pyridazin-3-yl)piperazine derivatives
Alkyl/aryl halidesDIPEA, THF, refluxN-alkylated or N-arylated piperazine derivatives

Key Findings :

  • Reactions with heteroaryl chlorides (e.g., 3-chloropyridazine) proceed via SNAr (nucleophilic aromatic substitution) under basic conditions .

  • Alkylation reactions typically require polar aprotic solvents (e.g., THF) and tertiary amines (e.g., DIPEA) to drive completion .

Reductive Amination and Functionalization

The pyrrolidinyl group facilitates reductive amination, enhancing structural diversity.

Reagent Conditions Product Source
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), 0°C→RTReduced amine derivatives
Sodium cyanoborohydrideMethanol, pH 4–6Stable secondary/tertiary amines

Key Findings :

  • LiAlH₄ is effective for reducing imine intermediates but requires strict anhydrous conditions .

  • Sodium cyanoborohydride offers selective reduction in aqueous-compatible systems .

Amide Coupling Reactions

The secondary amine in the deprotected piperazine can form amide bonds with carboxylic acids.

Coupling Agent Conditions Product Source
HATU/DIPEADMF, RT, 12 hPiperazine-linked peptidomimetics
EDC/HOBtDCM, 0°C→RTAmide-functionalized derivatives

Key Findings :

  • HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) maximizes coupling efficiency in polar solvents like DMF .

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) minimizes racemization .

Stability and Side Reactions

  • Oxidation Sensitivity : The pyrrolidinyl group is prone to oxidation under harsh conditions (e.g., H₂O₂), forming pyrrolidinone derivatives .

  • Thermal Decomposition : Prolonged heating above 100°C may degrade the Boc group, necessitating controlled reaction temperatures .

Industrial-Scale Considerations

  • Purification : Crystallization from ethyl acetate/hexane mixtures achieves >99% purity for intermediates .

  • Cost Efficiency : Use of Boc anhydride in stepwise protection reduces raw material waste .

Scientific Research Applications

Pharmacological Applications

1. Opioid Receptor Modulation

Research indicates that compounds related to 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride may act as opioid receptor modulators. Specifically, studies have shown that piperazine derivatives can function as kappa-opioid receptor antagonists, which are being investigated for their potential in treating conditions such as depression, anxiety, and addiction . The modulation of these receptors can lead to significant behavioral changes, suggesting therapeutic avenues for psychiatric disorders.

2. Anti-Tubercular Activity

Recent studies have highlighted the potential of piperazine derivatives in combating tuberculosis. For instance, novel compounds synthesized from piperazine scaffolds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. These findings suggest that this compound could be a lead compound for developing new anti-tubercular agents .

3. Anticancer Activity

The compound's structure has also been explored for anticancer applications. Piperazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of pyrrolidine rings enhances the bioactivity of these compounds, making them promising candidates for further development in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of piperazine derivatives is crucial for optimizing their pharmacological properties. Studies have focused on modifying substituents on the piperazine ring to enhance selectivity and potency against specific biological targets. For example, modifications that increase lipophilicity often correlate with improved central nervous system penetration and receptor binding affinity .

Case Studies

Study Focus Findings
Study 1Opioid Receptor AntagonismIdentified several piperazine analogs with high affinity for kappa-opioid receptors; potential therapeutic effects on mood disorders .
Study 2Anti-Tubercular ActivitySynthesized derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis; promising for further development .
Study 3Anticancer ActivityPiperazine derivatives exhibited significant cytotoxicity against various cancer cell lines; mechanisms include apoptosis and cell cycle modulation .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a pyrrolidine moiety. The molecular structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds related to piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests that this compound may also possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of piperazine derivatives has been explored extensively. In vitro studies using the lipopolysaccharide (LPS)-induced RAW264.7 macrophage model have demonstrated that these compounds can significantly reduce nitric oxide production, indicating their ability to modulate inflammatory responses. For example, certain derivatives showed inhibition rates of up to 94.48% at specific concentrations . This activity is critical for developing treatments for inflammatory diseases.

Antineoplastic Activity

Piperazine derivatives have also been evaluated for their antineoplastic properties. Compounds similar to this compound have demonstrated moderate cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SGC-7901 (gastric cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may function as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways. This mechanism underlies its potential applications in treating neurological disorders and other conditions related to receptor dysregulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntineoplastic Activity
This compoundPotentially highSignificantModerate
Vibripyrrolidine AStrong (MIC: 0.96-7.81 μg/mL)High (up to 94.48% inhibition)Moderate
Other piperazine derivativesVariableModerateVariable

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various piperazine derivatives against Staphylococcus aureus. The results indicated that several compounds had MIC values comparable to standard antibiotics, suggesting their potential as alternatives in treating resistant bacterial infections .

Case Study 2: Anti-inflammatory Mechanisms
Research utilizing RAW264.7 cells demonstrated that certain piperazine derivatives could significantly inhibit LPS-induced inflammation markers, providing insights into their therapeutic applications for chronic inflammatory diseases .

Case Study 3: Cancer Cell Line Testing
In vitro tests on HeLa and SGC-7901 cells revealed that piperazine derivatives could induce apoptosis and inhibit cell proliferation, supporting their development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride in laboratory settings?

The compound can be synthesized via piperazine-based condensation reactions using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt), with trifluoroacetic acid (TFA) as an activator . For Boc-protected derivatives, a common approach involves reacting piperazine with tert-butoxycarbonyl (Boc) anhydride under basic conditions, followed by functionalization at the 4-position with pyrrolidine derivatives. Reaction optimization (e.g., stoichiometry, temperature) is critical to avoid side products like unsubstituted piperazine or over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :
    • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material) .
    • NMR Spectroscopy : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolidinyl substitution patterns (e.g., δ 2.5–3.5 ppm for piperazine N–CH2 protons) .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ≈ 330) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in water (due to dihydrochloride salt). Precipitation may occur in non-polar solvents like hexane .
  • Stability : The Boc group is acid-labile; avoid prolonged exposure to TFA or HCl. Store at –20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Key Variables :
    • Stoichiometry : Use a 1.2:1 molar ratio of pyrrolidinyl halide to Boc-piperazine to prevent di-alkylation .
    • Catalysis : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in cross-coupling reactions .
    • Temperature : Maintain 0–5°C during Boc protection to avoid premature deprotection .
  • By-Product Analysis : Monitor reactions via TLC or inline HPLC to detect intermediates like unprotected piperazine or residual starting materials .

Q. What strategies resolve contradictions in reported pKa values for piperazine derivatives?

Discrepancies in pKa values (e.g., pK1 = 5.32 vs. pK2 = 9.70 at infinite dilution ) arise from ionic strength and solvent effects. To address this:

  • Standardization : Use buffered solutions (e.g., piperazine dihydrochloride + glycylglycine) to calibrate pH measurements .
  • Debye-Hückel Corrections : Apply the equation to extrapolate pKa values to zero ionic strength for accurate comparisons .

Q. How can researchers evaluate the compound’s potential as a building block for drug discovery?

  • Functionalization : The Boc group enables selective deprotection for subsequent conjugation (e.g., amide bond formation with carboxylates) .
  • Biological Screening : Test in vitro against targets like GPCRs or ion channels (common for piperazine-based ligands) using radioligand binding assays .
  • SAR Studies : Modify the pyrrolidinyl substituent to assess steric/electronic effects on receptor affinity .

Methodological Considerations

Q. What precautions are necessary when handling this compound in biological assays?

  • Toxicity : While piperazine dihydrochloride has low acute toxicity, chronic exposure may affect the respiratory system. Use PPE (gloves, goggles) and ensure proper ventilation .
  • Buffer Compatibility : Avoid high-pH conditions (>9.9) to prevent precipitation of calcium/magnesium salts in physiological buffers .

Q. How can researchers validate batch-to-batch consistency in synthesis?

  • QC Protocols :
    • Elemental Analysis : Confirm Cl– content (theoretical ~21.6% for dihydrochloride salt).
    • Karl Fischer Titration : Ensure ≤0.5% water content to prevent hydrolysis .
    • Chiral HPLC : Verify enantiopurity if asymmetric synthesis is employed .

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